molecular formula C18H19N3O4S B1229530 2-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

2-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No. B1229530
M. Wt: 373.4 g/mol
InChI Key: IOEWCPBBEIVYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a benzodioxine.

Scientific Research Applications

Synthesis of Novel Pyridothienopyrimidines

  • Research has explored the synthesis of novel pyridothienopyrimidine derivatives, focusing on compounds like 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds have been used as synthons for pyridothienopyrimidines and related polyheterocyclic systems, demonstrating the compound's utility in creating complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

  • A study on the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides revealed that these compounds exhibit significant antimicrobial activity against various microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

Formation of Isoindole Derivatives

  • Research into the reactions of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid led to the creation of angular isoindole derivatives. These findings illustrate the potential for developing new compounds with diverse structural features (Vasilin et al., 2015).

Development of Novel Pyrido[3,2-f][1,4]thiazepines

  • A study focused on the synthesis of novel pyrido[3,2-f][1,4]thiazepines, utilizing compounds like 3-amino-3-thioxopropanamide. This research demonstrates the compound's utility in facilitating the creation of new chemical structures through microwave-assisted synthesis (Faty, M. Youssef, & A. M. S. Youssef, 2011).

Multi-Component Synthesis of Thieno[2,3-b]pyridines

  • A method for synthesizing functionalized thieno[2,3-b]pyridines via multicomponent condensation reactions was developed, showcasing the utility of the compound in complex chemical syntheses (Dyachenko et al., 2019).

properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C18H19N3O4S/c1-21-7-6-10-14(8-21)26-18(15(10)16(19)22)20-17(23)13-9-24-11-4-2-3-5-12(11)25-13/h2-5,13H,6-9H2,1H3,(H2,19,22)(H,20,23)

InChI Key

IOEWCPBBEIVYSM-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 3
2-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 5
2-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

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